molecular formula C21H18F2N4O2 B11004731 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11004731
M. Wt: 396.4 g/mol
InChI Key: UASMJUCBIJUXSP-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines structural elements from indole and quinazoline derivatives. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and quinazoline intermediates:

These intermediates are then coupled through an acylation reaction to form the final compound. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinazoline rings can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline moiety, potentially forming alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in key biological pathways, such as the Wnt/β-catenin signaling pathway . This inhibition can lead to various downstream effects, including modulation of gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Shares the indole moiety but lacks the quinazoline structure.

    2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Contains the quinazoline moiety but lacks the indole structure.

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the combination of indole and quinazoline structures, which may confer distinct biological activities and chemical properties compared to its individual components or other similar compounds.

This compound’s dual fluorination and specific structural arrangement make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C21H18F2N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H18F2N4O2/c1-12-26-19-5-3-15(23)9-17(19)21(29)27(12)11-20(28)24-7-6-13-10-25-18-4-2-14(22)8-16(13)18/h2-5,8-10,25H,6-7,11H2,1H3,(H,24,28)

InChI Key

UASMJUCBIJUXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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